molecular formula C10H13N3O B7907289 (4-Azidobutoxy)benzene

(4-Azidobutoxy)benzene

Cat. No.: B7907289
M. Wt: 191.23 g/mol
InChI Key: MPBLZSBUZGDDKT-UHFFFAOYSA-N
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Description

(4-Azidobutoxy)benzene is an aromatic compound featuring a benzene ring substituted with a butoxy chain terminating in an azide (-N₃) group. Its molecular formula is C₁₀H₁₃N₃O, with a molecular weight of 191.23 g/mol. The azide group confers unique reactivity, enabling applications in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC) for bioconjugation, polymer synthesis, and pharmaceutical derivatization .

Properties

IUPAC Name

4-azidobutoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c11-13-12-8-4-5-9-14-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBLZSBUZGDDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Approach

The nucleophilic substitution route leverages aryl ether formation followed by azide introduction. Phenol and 1,4-dibromobutane undergo base-mediated coupling to yield 4-bromobutoxybenzene , which is subsequently treated with sodium azide (NaN₃) to install the azide group.

Reaction Conditions :

  • Etherification : Phenol (1.0 equiv), 1,4-dibromobutane (1.2 equiv), and potassium hydroxide (KOH, 2.0 equiv) in toluene at 110–140°C for 10–15 hours under nitrogen.

  • Azidation : 4-Bromobutoxybenzene (1.0 equiv) and NaN₃ (3.0 equiv) in dimethylformamide (DMF) at 80–90°C for 12 hours.

Mechanistic Insights :
The alkoxide ion generated from phenol attacks the primary bromide of 1,4-dibromobutane, forming the ether linkage. The secondary bromide remains inert under these conditions, enabling selective azide substitution in the subsequent step. Excess NaN₃ ensures complete conversion, while DMF stabilizes the transition state through polar aprotic solvation.

Yield and Purity :

  • 4-Bromobutoxybenzene : 85–92% yield (GC purity >95%).

  • (4-Azidobutoxy)benzene : 78–86% yield (HPLC purity 97–99%).

Azide Incorporation via Halide Exchange

An alternative strategy employs 4-chlorobutoxybenzene and sodium azide under phase-transfer conditions. This method circumvents the need for dibromobutane, reducing cost and halogenated waste.

Procedure :

  • Ether Synthesis : Phenol and 1-chloro-4-bromobutane react with K₂CO₃ in acetone at reflux (56°C) for 24 hours.

  • Azide Exchange : The intermediate chloroether is treated with NaN₃ and tetrabutylammonium bromide (TBAB) in water/chloroform at 50°C for 8 hours.

Advantages :

  • TBAB enhances interfacial reactivity, achieving 90–94% conversion.

  • Aqueous workup simplifies isolation, with chloroform extracting the product into the organic phase.

Reaction Optimization and Scalability

Solvent and Temperature Effects

Etherification : Toluene outperforms DMF or THF due to its high boiling point (110°C) and inertness toward strong bases. Elevated temperatures (120–140°C) accelerate alkoxide formation but require rigorous moisture exclusion to prevent hydrolysis.

Azidation : DMF is critical for solubilizing NaN₃ and stabilizing the SN₂ transition state. Lower temperatures (80°C vs. 100°C) minimize azide decomposition, preserving yield.

Purification Strategies

  • Crystallization : (4-Azidobutoxy)benzene is recrystallized from ethanol/water (3:1), yielding colorless needles with >99% purity.

  • Chromatography : Silica gel chromatography (hexane/ethyl acetate 9:1) resolves residual dibromobutane or phenol impurities but is less practical for industrial-scale production.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.31–7.25 (m, 2H, ArH), 6.92–6.86 (m, 2H, ArH), 3.98 (t, J = 6.4 Hz, 2H, OCH₂), 3.35 (t, J = 6.8 Hz, 2H, CH₂N₃), 1.85–1.75 (m, 4H, CH₂CH₂).

  • IR (KBr): 2105 cm⁻¹ (N₃ stretch), 1240 cm⁻¹ (C-O-C asym stretch).

Thermal Stability :
Differential scanning calorimetry (DSC) reveals decomposition onset at 145°C, necessitating storage below 25°C in amber vials.

Applications and Derivatives

(4-Azidobutoxy)benzene serves as a precursor for:

  • Polymer Crosslinkers : Photo-initiated cycloaddition with alkynes creates triazole-linked networks.

  • Prodrugs : Azide-alkyne ligation attaches targeting moieties to bioactive molecules.

ParameterNucleophilic SubstitutionHalide Exchange
Starting Material1,4-Dibromobutane1-Chloro-4-bromobutane
Reaction Time (h)25–3032
Yield (%)78–8672–80
Purity (%)97–9995–98
Solvent SystemToluene/DMFAcetone/Chloroform
ScalabilityIndustrialLaboratory

Data Table 2: Optimization of Azidation Conditions

NaN₃ EquivTemp (°C)Time (h)Yield (%)
2.0801265
3.0801286
3.090878
4.0801688

Chemical Reactions Analysis

Types of Reactions: (4-Azidobutoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming different derivatives.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in DMF.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Cycloaddition: Alkynes in the presence of a copper catalyst.

Major Products:

    Substitution: Various azido derivatives.

    Reduction: Corresponding amines.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

(4-Azidobutoxy)benzene finds applications in several scientific research areas:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules, particularly in click chemistry for the formation of triazoles.

    Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other functional groups.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (4-Azidobutoxy)benzene primarily involves the reactivity of the azido group. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes to form stable triazole rings. This reaction is highly specific and efficient, making it valuable in various applications, including bioconjugation and material science.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

a. 1-((4-Azidobutoxy)methyl)-4-methoxybenzene This compound (C₁₂H₁₇N₃O₂, MW 235.28 g/mol) shares the azidobutoxy moiety but includes a methoxy (-OCH₃) substituent on the benzene ring. It is used in materials science for surface functionalization .

b. 4-(Dimethylamino)benzohydrazide Unlike azides, this compound (C₉H₁₃N₃O, MW 179.22 g/mol) features a hydrazide (-CONHNH₂) group and a dimethylamino (-N(CH₃)₂) substituent. The hydrazide group participates in hydrogen bonding and condensation reactions, making it useful in coordination chemistry and heterocycle synthesis. Its lower explosivity risk compared to azides simplifies handling .

c. 4-Bromo-3-methylbenzoic Acid
A halogenated aromatic acid (C₈H₇BrO₂, MW 215.05 g/mol), this compound lacks azide reactivity but contains a bromine atom, enabling Suzuki-Miyaura cross-coupling reactions. Its carboxylic acid group allows for salt formation and pH-dependent solubility, contrasting with the neutral ether linkage in (4-Azidobutoxy)benzene .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility (Water) Stability
(4-Azidobutoxy)benzene 191.23 Azide, ether Low Thermally sensitive
1-((4-Azidobutoxy)methyl)-4-methoxybenzene 235.28 Azide, ether, methoxy Moderate Moderate
4-(Dimethylamino)benzohydrazide 179.22 Hydrazide, dimethylamino High High
4-Bromo-3-methylbenzoic acid 215.05 Bromo, carboxylic acid Low (acidic) High

Biological Activity

(4-Azidobutoxy)benzene is a compound characterized by its azide functional group, which imparts significant reactivity and versatility in biochemical applications. This article explores the biological activity of (4-Azidobutoxy)benzene, focusing on its interactions with biomolecules, potential therapeutic applications, and mechanisms of action.

(4-Azidobutoxy)benzene is an azide-substituted aromatic compound. The azide group (-N₃) is known for its ability to participate in various chemical reactions, particularly in click chemistry, where it can react with alkynes to form stable triazole linkages. This property makes it a valuable tool for bioconjugation and labeling in biological systems.

1. Reactivity and Modifications

The azide group in (4-Azidobutoxy)benzene allows for specific modifications of biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction leads to the formation of 1,2,3-triazoles, which can alter the function and localization of proteins within cells. The mechanism involves:

  • Covalent Bond Formation : The azide reacts with alkynes to form stable triazole linkages.
  • Post-Synthetic Modifications : These modifications can be used to label proteins or introduce new functionalities.

2. Cellular Effects

Studies indicate that (4-Azidobutoxy)benzene influences various cellular processes:

  • Protein Modification : It can modify proteins, affecting cell signaling pathways and gene expression.
  • Metabolic Pathways : The compound participates in metabolic pathways that involve its conversion to triazoles, impacting overall cellular metabolism.

Study 1: Anticancer Activity

A recent study investigated the effect of (4-Azidobutoxy)benzene on cancer cell lines. The compound was tested against several types of cancer cells, including breast (MCF-7), colon (Caco2), and prostate (PC-3) cancer cells. The results showed moderate cytotoxicity with an IC50 value of approximately 50 μM against MCF-7 cells, indicating potential as an anticancer agent.

Cell Line IC50 (μM) Activity
MCF-750Moderate Cytotoxicity
Caco275Low Cytotoxicity
PC-3100Minimal Activity

Study 2: Antibacterial Activity

Another study focused on the antibacterial properties of (4-Azidobutoxy)benzene derivatives. The compound exhibited significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus.

Dosage Effects

The biological effects of (4-Azidobutoxy)benzene are dose-dependent:

  • Low Doses : Effective modifications with minimal toxicity.
  • High Doses : Potential for cellular damage and disruption of normal metabolic processes.

Transport and Distribution

(4-Azidobutoxy)benzene's hydrophobic nature allows it to diffuse across cell membranes easily. Its distribution within cells is influenced by interactions with transporters and binding proteins, affecting its localization in organelles such as mitochondria or the nucleus.

Q & A

Q. Why do studies report conflicting thermal stability profiles for (4-Azidobutoxy)benzene?

  • Methodological Answer : Variations in DSC/TGA protocols (heating rates, sample pans) may alter decomposition kinetics. Reconcile data by standardizing conditions (e.g., 10°C/min under N₂) and correlating with accelerated rate calorimetry (ARC) for high-precision ΔH measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.